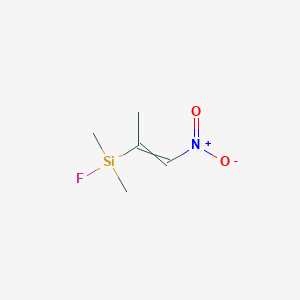
Fluoro(dimethyl)(1-nitroprop-1-en-2-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoro(dimethyl)(1-nitroprop-1-en-2-yl)silane is an organosilicon compound with the molecular formula C5H10FNO2Si It is characterized by the presence of a silicon atom bonded to a fluoro group, two methyl groups, and a 1-nitroprop-1-en-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluoro(dimethyl)(1-nitroprop-1-en-2-yl)silane typically involves the reaction of a suitable silane precursor with a fluoroalkylating agent under controlled conditions. One common method involves the use of dimethylchlorosilane and a fluoroalkylating agent such as 1-fluoro-2-nitropropene in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, typically at low temperatures to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the product, such as distillation or recrystallization, to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Fluoro(dimethyl)(1-nitroprop-1-en-2-yl)silane can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine or other lower oxidation state compounds.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a suitable catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Products may include nitroso derivatives or other oxidized forms.
Reduction: Products may include amines or other reduced forms.
Substitution: Products depend on the nucleophile used, resulting in various substituted silanes.
Scientific Research Applications
Fluoro(dimethyl)(1-nitroprop-1-en-2-yl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing fluoro and nitro functionalities.
Biology: Potential use in the development of bioactive molecules or as a probe in biochemical assays.
Medicine: Investigated for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of fluoro(dimethyl)(1-nitroprop-1-en-2-yl)silane involves its interaction with molecular targets through its functional groups. The fluoro group can participate in hydrogen bonding and other interactions, while the nitro group can undergo redox reactions. These interactions can modulate the activity of enzymes or other biological molecules, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- Fluoro(dimethyl)(1-nitroprop-1-en-2-yl)germane
- Fluoro(dimethyl)(1-nitroprop-1-en-2-yl)stannane
- Fluoro(dimethyl)(1-nitroprop-1-en-2-yl)plumbane
Uniqueness
Fluoro(dimethyl)(1-nitroprop-1-en-2-yl)silane is unique due to the presence of a silicon atom, which imparts distinct chemical properties compared to its germanium, tin, and lead analogs. The silicon atom’s ability to form strong bonds with oxygen and carbon makes this compound particularly stable and versatile in various applications.
Properties
CAS No. |
499186-75-3 |
|---|---|
Molecular Formula |
C5H10FNO2Si |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
fluoro-dimethyl-(1-nitroprop-1-en-2-yl)silane |
InChI |
InChI=1S/C5H10FNO2Si/c1-5(4-7(8)9)10(2,3)6/h4H,1-3H3 |
InChI Key |
IZYADYLRZZPZDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C[N+](=O)[O-])[Si](C)(C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















